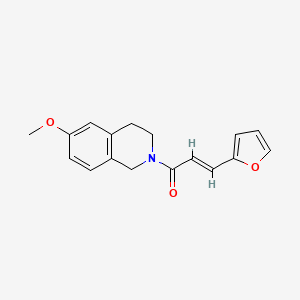

(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one

Description

The compound "(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one" is a chalcone derivative characterized by an α,β-unsaturated ketone (prop-2-en-1-one) backbone. Key structural features include:

- 6-Methoxy-3,4-dihydroisoquinoline moiety: A partially saturated isoquinoline ring with a methoxy group at position 6, influencing solubility and steric effects.

- E-configuration: The trans arrangement of substituents around the double bond, which affects molecular planarity and intermolecular interactions.

Its synthesis likely involves Claisen-Schmidt condensation or similar methods, as seen in analogous compounds .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-16-5-4-14-12-18(9-8-13(14)11-16)17(19)7-6-15-3-2-10-21-15/h2-7,10-11H,8-9,12H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSAWWZURRADH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)C=CC3=CC=CO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CN(CC2)C(=O)/C=C/C3=CC=CO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available furan-2-carbaldehyde and 6-methoxy-3,4-dihydroisoquinoline.

Condensation Reaction: The key step involves a condensation reaction between furan-2-carbaldehyde and 6-methoxy-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like ethanol.

Reaction Conditions: The reaction mixture is usually heated under reflux for several hours to ensure complete reaction, followed by purification using column chromatography.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the propenone linker, converting the double bond into a single bond and forming the corresponding saturated ketone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated ketone derivatives.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

Biological Activity: Compounds with similar structures have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore these activities for (E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one.

Medicine

Drug Development: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

Industry

Material Science:

Mechanism of Action

The exact mechanism of action for (E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is not well-defined. similar compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. The furan ring and dihydroisoquinoline moiety may play crucial roles in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Similar Chalcone Derivatives

Key Observations :

- Dihedral angles in suggest near-planarity between the enone backbone and substituents, favoring intermolecular interactions (e.g., C–H⋯π). The target compound’s dihydroisoquinoline may reduce planarity, altering packing efficiency and solubility .

Key Observations :

- The target compound’s methoxy group could modulate bioavailability or target affinity compared to hydroxymethyl or glycosyl substituents.

- Quinoline-based analogs (e.g., ) often exhibit enhanced antimicrobial activity due to nitrogen-containing heterocycles, but chlorine or methyl substituents may introduce toxicity concerns.

Computational Similarity Assessments

Methods for quantifying structural similarity (e.g., Tanimoto coefficients, molecular fingerprints) are critical in virtual screening . Key considerations include:

- Molecular Fingerprints: MACCS or Morgan fingerprints for the target compound would highlight functional groups (methoxy, dihydroisoquinoline) distinct from phenyl or glycosyl analogs.

- Activity Cliffs: Structural minor changes (e.g., replacing 4-methoxyphenyl with dihydroisoquinoline) may drastically alter bioactivity despite high similarity scores .

Biological Activity

(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, also known as FMI-167, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a furan moiety and a dihydroisoquinoline derivative, suggests diverse biological activities. This article reviews the biological activity of FMI-167, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H17NO3

- Molecular Weight : 283.32 g/mol

- CAS Number : 1235673-27-4

Biological Activity Overview

FMI-167 has been investigated for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings from recent studies.

Anti-Cancer Activity

Several studies have highlighted the compound's potential as an anti-cancer agent:

- Cytotoxicity Studies :

- Mechanism of Action :

Anti-inflammatory Activity

FMI-167 has also been evaluated for its anti-inflammatory properties:

- In Vitro Studies :

-

Potential Applications :

- Given its anti-inflammatory activity, FMI-167 could be explored for conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Research indicates that FMI-167 possesses antimicrobial properties:

- Bacterial Inhibition :

Case Studies

Recent case studies have provided insights into the practical applications of FMI-167:

- Combination Therapy :

-

Animal Models :

- Animal models of inflammation demonstrated that treatment with FMI-167 led to significant reductions in edema and inflammatory markers, further supporting its therapeutic potential.

Future Directions

The promising biological activities of FMI-167 warrant further research:

-

Clinical Trials :

- Future clinical trials should focus on determining the safety and efficacy of FMI-167 in humans.

-

Mechanistic Studies :

- Detailed mechanistic studies are needed to elucidate the pathways through which FMI-167 exerts its effects.

-

Structure-Activity Relationship (SAR) :

- Investigating SAR could lead to the development of more potent derivatives with improved pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.